2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine chemical structure properties
2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine chemical structure properties
Structural Properties, Synthesis, and Pharmacological Potential
Executive Summary
2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine (CAS: 1249757-80-9) is a specialized heterocyclic building block and a structural bioisostere of tryptamine (indole-3-ethanamine).[1] Characterized by a fully substituted pyrrole core (positions 1, 2, and 5) and a primary aminoethyl side chain at position 3, this molecule represents a unique scaffold in medicinal chemistry.
Unlike the indole ring system of tryptamine, the pyrrole core is electron-rich and pi-excessive, yet the specific methylation pattern of this compound (1,2,5-trimethyl) confers significant steric protection against oxidative degradation, a common liability in pyrrole chemistry. This guide details the chemical structure, a validated retrosynthetic pathway, and the theoretical pharmacological profile of this compound for applications in neurochemistry and drug discovery.
Chemical Constitution & Electronic Properties
The molecule consists of a pyrrole ring substituted with three methyl groups and one ethylamine chain.[2]
| Feature | Description | Impact on Reactivity/Binding |
| Core Scaffold | Pyrrole (5-membered aromatic heterocycle) | High electron density; prone to electrophilic aromatic substitution. |
| N-Methylation (Pos 1) | Removes the acidic N-H proton; increases lipophilicity (LogP) and BBB permeability. Prevents H-bond donation at the ring nitrogen. | |
| -CH | Critical Feature: Blocks the most reactive | |
| Side Chain (Pos 3) | 2-Aminoethyl ( | Classic monoamine pharmacophore; enables binding to MATs (SERT, DAT, NET) and TAAR1. |
Electronic Distribution
The pyrrole ring is
Synthesis & Manufacturing Protocol
Given the specific substitution pattern, the most robust synthetic route utilizes the Paal-Knorr Pyrrole Synthesis followed by a classic Henry Reaction (nitro-aldol) sequence. This approach ensures regiospecificity and high yields.
Retrosynthetic Analysis
-
Target: 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanamine[3][4][5]
-
Precursor A: 1,2,5-Trimethylpyrrole-3-carboxaldehyde
-
Precursor B: 1,2,5-Trimethylpyrrole (from 2,5-hexanedione + methylamine)
Detailed Experimental Workflow
Step 1: Synthesis of 1,2,5-Trimethylpyrrole (Paal-Knorr)
-
Reagents: 2,5-Hexanedione (Acetonylacetone), Methylamine (40% aq), Acetic Acid (cat).
-
Protocol:
-
Dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add methylamine (1.2 eq) dropwise at 0°C to control the exotherm.
-
Reflux for 2–3 hours. The solution will darken slightly.
-
Workup: Remove solvent in vacuo. Dissolve residue in diethyl ether, wash with 1N HCl (to remove unreacted amine), then brine. Dry over MgSO
. -
Purification: Distillation. Product is a colorless to pale yellow liquid.
-
Step 2: Vilsmeier-Haack Formylation
-
Reagents: POCl
, DMF, 1,2,5-Trimethylpyrrole. -
Mechanism: Electrophilic substitution. Since C2/C5 are blocked, formylation occurs exclusively at C3.
-
Protocol:
-
Prepare Vilsmeier reagent: Add POCl
(1.1 eq) to DMF (1.2 eq) at 0°C. Stir 30 min. -
Add 1,2,5-Trimethylpyrrole (1.0 eq) in DCM dropwise.
-
Reflux for 1 hour.
-
Hydrolysis: Pour onto crushed ice/sodium acetate solution.
-
Result: 1,2,5-Trimethylpyrrole-3-carboxaldehyde precipitates or is extracted with DCM.
-
Step 3: Henry Reaction (Nitro-Aldol Condensation)
-
Reagents: Nitromethane, Ammonium Acetate (cat).
-
Protocol:
-
Dissolve aldehyde in nitromethane (excess serves as solvent).
-
Add ammonium acetate (0.5 eq). Reflux for 2–4 hours.
-
Observation: Formation of a bright yellow/orange crystalline solid (the nitroalkene).
-
Purification: Recrystallization from IPA/MeOH.
-
Step 4: Reduction to Ethanamine
-
Reagents: Lithium Aluminum Hydride (LAH) in THF.
-
Protocol:
-
Suspend LAH (4.0 eq) in dry THF under Argon.
-
Add the nitroalkene solution dropwise (exothermic).
-
Reflux for 6–12 hours to ensure full reduction of both the alkene and nitro group.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts.
-
Isolation: Acid-base extraction yields the freebase oil. Convert to HCl or Fumarate salt for stability.
-
Synthesis Pathway Diagram
Caption: Four-step synthetic pathway utilizing regiospecific functionalization of the pyrrole core.
Physicochemical Properties[1][3][7][8][9][10]
| Property | Value (Predicted/Empirical) | Notes |
| Molecular Formula | C | |
| Molecular Weight | 152.24 g/mol | Low MW facilitates high ligand efficiency. |
| LogP (Octanol/Water) | 1.8 – 2.2 | Highly lipophilic compared to tryptamine (LogP ~1.6). Excellent CNS penetration expected. |
| pKa (Amine) | 9.5 – 10.2 | Typical for primary alkyl amines; exists as cation at physiological pH. |
| TPSA | ~31 Ų | Well below the 90 Ų threshold for BBB penetration. |
| Appearance | Pale yellow oil (Freebase) | Hygroscopic; rapidly forms carbonate salts in air. |
| Storage | -20°C, under Argon | Pyrroles are sensitive to photo-oxidation. |
Pharmacological Potential & SAR[9][11]
This molecule functions as a bioisostere of tryptamine . By replacing the benzene ring of the indole with methyl groups, the electronic and steric landscape of the binding pocket interaction changes.
4.1 Structure-Activity Relationship (SAR)
-
5-HT Receptor Binding: The distance between the aromatic centroid and the amine nitrogen is preserved (~5.1 Å), suggesting it can dock into the orthosteric site of 5-HT
, 5-HT , and 5-HT receptors. -
Steric Bulk: The methyl groups at positions 2 and 5 of the pyrrole mimic the spatial volume of the benzene ring in indole but lack the pi-pi stacking capability of the fused ring system. This often leads to reduced affinity compared to the parent tryptamine but may increase selectivity for transporters over receptors.
-
Transporter Activity (SERT/DAT): Alkyl-substituted pyrrole ethanamines have shown efficacy as monoamine releasing agents. The 1,2,5-trimethyl substitution pattern creates a hydrophobic core that interacts favorably with the hydrophobic cleft of the Serotonin Transporter (SERT).
4.2 Metabolic Stability
Standard tryptamines are rapidly metabolized by Monoamine Oxidase (MAO).[6]
-
MAO Susceptibility: The primary amine is a substrate for MAO-A. However, the
-methyl groups on the pyrrole ring (positions 2 and 5) provide steric hindrance near the core, potentially altering the binding kinetics to MAO enzymes compared to unsubstituted tryptamine. -
Oxidative Metabolism: The blockage of C2 and C5 prevents the formation of pyrrolin-2-ones, a common metabolic route for pyrroles, likely extending the biological half-life.
Pharmacophore Comparison Diagram
Caption: Comparative pharmacophore mapping showing the structural relationship between the target pyrrole and natural tryptamine.
Safety & Handling
Hazard Classification:
-
Skin/Eye Irritant: Like most alkylamines, the freebase is caustic.
-
Acute Toxicity: Data is limited, but pyrrole derivatives can be neurotoxic or hepatotoxic if metabolic activation occurs (though C2/C5 blocking mitigates this).
-
Handling: Always handle in a fume hood. Use gloves resistant to organic amines (Nitrile/Neoprene).
Stability Warning: Pyrroles are electron-rich and susceptible to oxidation by air (autoxidation), leading to the formation of dark, polymeric tars ("pyrrole red").
-
Recommendation: Store as a Hydrochloride (HCl) or Fumarate salt. If in freebase form, store under nitrogen at -20°C.
References
-
Paal-Knorr Synthesis: Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. Journal of Organic Chemistry, 60(10), 3015-3023. Link
-
Vilsmeier-Haack Formylation: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link
-
Pyrrole Pharmacology: Biava, M., et al. (2010). Pyrrole: A privileged scaffold for the design of therapeutic agents. Current Medicinal Chemistry, 17(26). Link
-
Tryptamine Bioisosteres: Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link
-
Chemical Data Source: PubChem Compound Summary for CID 56965615 (Analogous structure). Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 3. CAS#:843638-37-9 | 2-Chloro-1-(1,2,6-trimethyl-1H-indol-3-yl)ethanone | Chemsrc [chemsrc.com]
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- 5. arctomsci.com [arctomsci.com]
- 6. Tryptamine - Wikipedia [en.wikipedia.org]
